molecular formula C16H24ClN3S B2682709 N-(butan-2-yl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide CAS No. 1048915-80-5

N-(butan-2-yl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide

Cat. No.: B2682709
CAS No.: 1048915-80-5
M. Wt: 325.9
InChI Key: VDJGRKQNJXQQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C16H24ClN3S and its molecular weight is 325.9. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activity

Compounds structurally similar to N-(butan-2-yl)-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide have been evaluated for their antimicrobial and antitubercular properties. For instance, a series of 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids demonstrated potent in vitro antimycobacterial activity against Mycobacterium tuberculosis, with some compounds showing low toxicity profiles (A. Jallapally et al., 2014). This highlights the potential of these compounds as leads for developing new antitubercular agents.

Antiviral and Antifungal Activities

New urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and evaluated for their antiviral and antimicrobial activities. Some of these compounds exhibited promising antiviral activities, particularly against Tobacco mosaic virus (TMV), and potent antimicrobial activity, indicating their potential as dual-purpose therapeutic agents (R. C. Krishna Reddy et al., 2013).

Anticancer and Hypoglycemic Activities

N-(1-Adamantyl)carbothioamide derivatives, including compounds with piperazine structures, were synthesized and tested for their in vitro antimicrobial activity against various bacterial strains and Candida albicans. Some showed potent antibacterial activity. Additionally, their oral hypoglycemic activity was determined in diabetic rats, with one compound significantly reducing serum glucose levels, suggesting potential applications in managing diabetes and bacterial infections (E. S. Al-Abdullah et al., 2015).

Neuropharmacological Potential

Compounds structurally related to this compound have been explored for their neuropharmacological potential. For instance, derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activity in animal models, indicating their potential use in treating mood disorders (J. Kumar et al., 2017).

Properties

IUPAC Name

N-butan-2-yl-4-(5-chloro-2-methylphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3S/c1-4-13(3)18-16(21)20-9-7-19(8-10-20)15-11-14(17)6-5-12(15)2/h5-6,11,13H,4,7-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJGRKQNJXQQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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